3-(5-甲基-1H-1,2,4-三唑-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

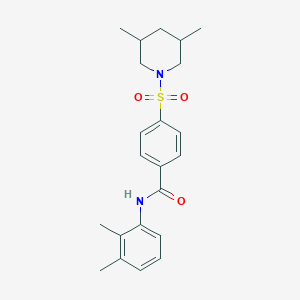

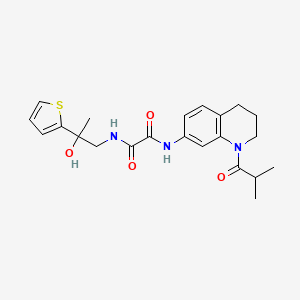

“3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives have been studied . These compounds were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .科学研究应用

结构分析和活性预测

- 结构基序和生物活性预测:一项关于与该化合物相关苯甲酸的研究分析了链、环和二聚体等不同的结构基序。它们通过 C-H...π 和 π...π 等各种相互作用键合在一起。该研究发现,甲基的移动可以提高内皮素 B 受体拮抗剂的生物活性预测 (Dinesh, 2013)。

合成和结构表征

- 金属配合物和席夫碱配体:涉及 3-醛水杨酸与三唑衍生物缩合的研究导致席夫碱配体的形成。这些配体进一步用于与各种金属离子形成配位络合物,突出了该化合物在合成复杂分子结构中的用途 (Kalshetty 等,2013)。

抗真菌活性

- 用于抗真菌的三唑基吲哚衍生物:一项研究合成了新型的三唑基吲哚衍生物,包括与 3-(5-甲基-1H-1,2,4-三唑-3-基)苯甲酸相关的化合物,并评估了它们的抗真菌活性。这表明此类化合物在开发抗真菌治疗中的潜在用途 (Singh & Vedi, 2014)。

超分子化学

- 超分子过渡金属配合物:涉及三唑-苯甲酸衍生物的研究专注于合成新的配合物并分析它们的结构。对这些配合物的分子间相互作用、热稳定性和光致发光特性进行了研究,展示了该化合物在超分子化学领域的关联性 (Wang 等,2018)。

缓蚀

- 苯并咪唑衍生物在缓蚀中的作用:一项相关研究探索了苯并咪唑衍生物(包括三唑化合物)作为缓蚀剂。这些化合物显示出显着的抑制效率,表明 3-(5-甲基-1H-1,2,4-三唑-3-基)苯甲酸在防腐中的潜在应用 (Yadav 等,2013)。

配位聚合物

- 具有三唑配体的配位聚合物:使用三唑配体和二硝水杨酸的配位聚合物研究揭示了多样化的结构和性质。这表明该化合物在开发具有潜在功能应用的新型配位聚合物中的适用性 (Yang 等,2013)。

安全和危害

未来方向

The future directions for “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives could involve further exploration of their potential as anticancer agents. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用机制

Target of Action

Related compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.

Biochemical Pathways

Given the observed cytotoxic effects of related compounds, it is likely that the compound affects pathways related to cell proliferation and survival .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against tumor cell lines . This suggests that the compound may induce cell death in certain types of cells.

属性

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTUAYQYHGDCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2801976.png)

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)

![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)

![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)